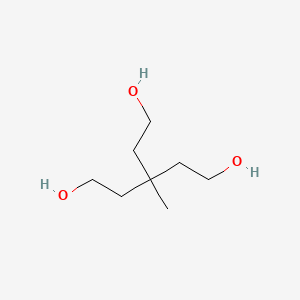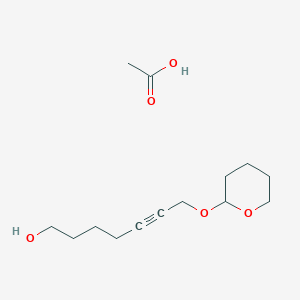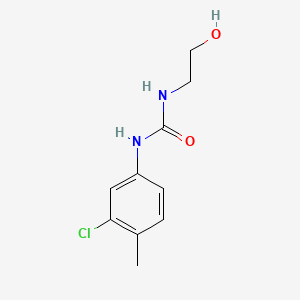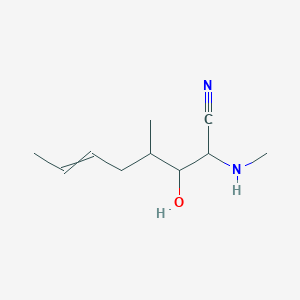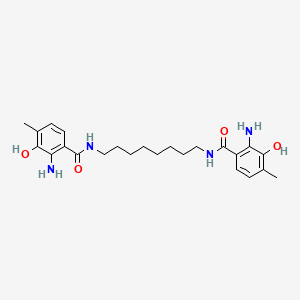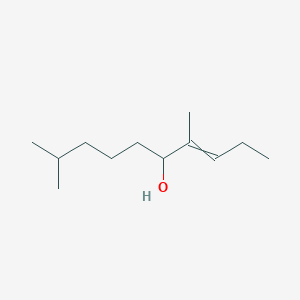
4,9-Dimethyldec-3-EN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethyldec-3-EN-5-OL is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is notable for its unique structure, which includes a double bond (indicated by “EN”) and two methyl groups attached to the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyldec-3-EN-5-OL can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction typically involves the addition of a Grignard reagent to an aldehyde or ketone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursor compounds. This process uses a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen to the precursor, resulting in the formation of the alcohol. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dimethyldec-3-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
4,9-Dimethyldec-3-EN-5-OL has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,9-Dimethyldec-3-EN-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond and methyl groups can affect the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4,9-Dimethyldec-3-EN-5-OL: Unique due to its specific structure with a double bond and two methyl groups.
4-Methyl-2-pentanol: Similar alcohol with a different carbon chain length and position of the hydroxyl group.
3,7-Dimethyloct-6-en-1-ol: Another alcohol with a similar structure but different carbon chain length and position of the double bond.
Uniqueness
This compound is unique due to its specific combination of a double bond and two methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88262-10-6 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
4,9-dimethyldec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-5-7-11(4)12(13)9-6-8-10(2)3/h7,10,12-13H,5-6,8-9H2,1-4H3 |
Clave InChI |
PAAAEUYSYBGUCD-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)C(CCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
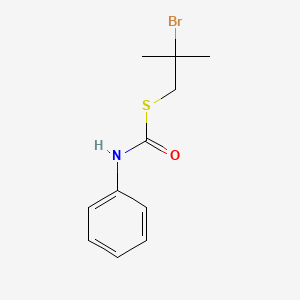
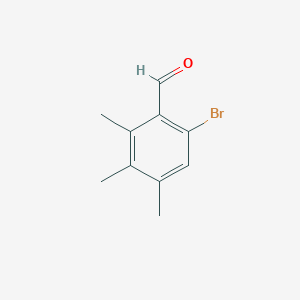
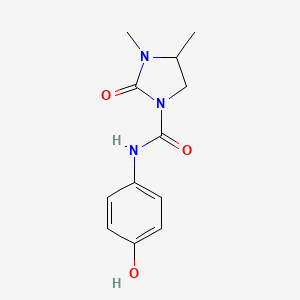
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)

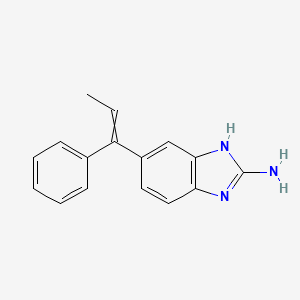
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
